2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole

Catalog No.
S2980512
CAS No.
692724-14-4
M.F
C12H16N4
M. Wt
216.288
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole

CAS Number

692724-14-4

Product Name

2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole

IUPAC Name

2-(1,4-diazepan-1-yl)-1H-benzimidazole

Molecular Formula

C12H16N4

Molecular Weight

216.288

InChI

InChI=1S/C12H16N4/c1-2-5-11-10(4-1)14-12(15-11)16-8-3-6-13-7-9-16/h1-2,4-5,13H,3,6-9H2,(H,14,15)

InChI Key

SSPVIXHPLKDPNO-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3N2

solubility

not available

Anticancer Agents

Pharmacological Activities

Antihypertensive Potential

Antimicrobial Agents

Antiviral Agents

Anti-Inflammatory Agents

Antifungal Agents

Antiprotozoal and Antibacterial Agents

Antihelmintic Agents

2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core fused with a diazepane ring. The molecular structure consists of a benzo[d]imidazole moiety, which is characterized by a fused benzene and imidazole ring, linked to a 1,4-diazepane, a seven-membered ring containing two nitrogen atoms. This compound exhibits intriguing properties due to the presence of both aromatic and nitrogen-rich structures, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the diazepane can engage in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, often utilized in synthesizing other heterocycles.
  • Reduction Reactions: The presence of imidazole allows for reduction reactions that can modify the compound’s properties or enhance biological activity.

Research indicates that compounds similar to 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole exhibit significant biological activities. These include:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Antitumor Properties: Studies have indicated that related benzimidazole derivatives possess anticancer activity, likely due to their ability to interact with cellular targets involved in proliferation and apoptosis.
  • Neurological Effects: Certain analogs have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

The synthesis of 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole can be approached through several methods:

  • Palladium-Catalyzed Reactions: A notable method involves the use of palladium catalysts for C–N bond formation, allowing for the efficient coupling of diazepane with benzimidazole precursors .
  • Multicomponent Reactions: Ugi-type multicomponent reactions can be employed to construct the diazepane framework in conjunction with the benzimidazole structure .
  • Condensation Reactions: Direct condensation of appropriate amines with benzimidazole derivatives can yield the desired compound .

2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting infections or cancer.
  • Material Science: The compound could serve as a building block for creating novel materials with specific electronic or optical properties.
  • Biochemical Research: Due to its biological activities, it may be utilized in studies exploring mechanisms of action in cellular systems.

Interaction studies involving 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole focus on its binding affinity and efficacy against specific biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound fits into target proteins or enzymes.
  • In Vitro Assays: To assess biological activity and determine effective concentrations for therapeutic use.

Several compounds share structural similarities with 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(2-Pyridinyl)-1H-benzimidazoleBenzimidazole derivativeExhibits potent antitubercular activity .
2-(4-Fluorophenyl)-1H-benzimidazoleSubstituted benzimidazoleMimics properties of other heterocycles .
5-ArylbenzimidazolesAryl-substitutedKnown for diverse biological activities .

The uniqueness of 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole lies in its combination of diazepane and benzimidazole structures, which may enhance its pharmacological profiles compared to other similar compounds.

The benzimidazole scaffold, first synthesized by Hoebrecker in 1872 via the condensation of o-phenylenediamine with acetic acid, laid the foundation for derivatives such as 2-(1,4-diazepan-1-yl)-1H-benzo[d]imidazole. The integration of diazepane moieties into benzimidazoles emerged in the late 20th century, driven by efforts to optimize pharmacokinetic properties and target selectivity. Early work by Ciba AG in the 1950s on benzimidazole-based analgesics demonstrated the scaffold’s versatility, though the specific substitution pattern of 2-(1,4-diazepan-1-yl)-1H-benzo[d]imidazole was refined more recently. Advances in synthetic methodologies, particularly nucleophilic aromatic substitution and transition metal-catalyzed coupling, enabled precise functionalization at the 1- and 2-positions of the benzimidazole core.

Significance in Medicinal Chemistry Research

Benzimidazole derivatives are renowned for their broad pharmacological activities, including anticancer, antimicrobial, and antiviral effects. The introduction of a 1,4-diazepane ring at the 2-position enhances molecular flexibility and solubility, potentially improving blood-brain barrier penetration and receptor binding. For example, analogs with diazepane substituents have shown promise as modulators of RAS signaling pathways in oncology and as ligands for central nervous system (CNS) targets. The compound’s ability to engage in hydrogen bonding and π-π stacking interactions further underscores its utility in rational drug design.

Table 1: Key Pharmacological Applications of Benzimidazole Derivatives

ActivityTarget/MechanismRelevance to 2-(1,4-Diazepan-1-yl)-1H-Benzo[d]imidazole
AnticancerRAS/SOS1 interactionPotential as SOS1 agonists
AntimicrobialDNA gyrase inhibitionStructural similarity to fluoroquinolones
CNS modulationGPCR binding (e.g., serotonin receptors)Diazepane moiety may enhance CNS penetration

Position within Benzimidazole Scaffold Research

2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole occupies a unique niche among benzimidazole derivatives. Unlike opioid-related analogs (e.g., nitazenes), this compound lacks the benzyl or thienylmethyl groups associated with mu-opioid receptor agonism. Instead, its diazepane substitution aligns it with non-opioid therapeutic candidates, such as SOS1 activators and kinase inhibitors. The molecule’s planar benzimidazole core and flexible diazepane side chain enable dual functionality: intercalation with biomacromolecules and adaptive binding to allosteric sites.

Structural Classification in Heterocyclic Chemistry

The compound belongs to the bis-heterocyclic class, combining a benzimidazole (C₇H₆N₂) and a 1,4-diazepane (C₅H₁₀N₂). Key structural features include:

  • Benzimidazole Core: A fused bicyclic system with aromatic character and two nitrogen atoms at positions 1 and 3.
  • 1,4-Diazepane Substituent: A seven-membered ring with nitrogen atoms at positions 1 and 4, conferring conformational flexibility and basicity.

Table 2: Structural Comparison with Related Benzimidazole Derivatives

CompoundSubstituent at Position 2Biological Activity
2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole1,4-DiazepaneSOS1 agonism, CNS targeting
OmeprazoleMethoxypropoxyProton pump inhibition
DesnitazeneDiethylaminoethylAnalgesic (opioid)

The diazepane ring adopts a boat conformation in solution, as evidenced by nuclear magnetic resonance (NMR) studies, which may facilitate interactions with hydrophobic protein pockets. Quantum mechanical calculations suggest that the electron-donating nature of the diazepane nitrogen enhances the benzimidazole’s aromaticity, stabilizing its binding to biological targets.

The "one-pot" nitro reductive cyclization represents a highly efficient methodology for synthesizing benzimidazole derivatives, including 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole [6]. This approach involves the direct reduction of nitro-substituted aromatic compounds followed by immediate cyclization to form the benzimidazole core structure [3].

Sodium hydrosulfite has emerged as the most effective reducing agent for this transformation, enabling rapid conversion of nitro compounds to the corresponding amines under mild conditions [6]. The mechanism proceeds through initial reduction of the nitro group to generate an intermediate amine, which subsequently undergoes intramolecular cyclization with appropriately positioned carbonyl or carboxyl functionalities [22]. Research has demonstrated that zinc powder combined with sodium hydrosulfite provides superior results compared to iron or copper-based reducing systems [22].

The electrochemical variant of this methodology offers significant advantages, operating under undivided cell conditions without requiring additional oxidants [3]. This electrochemically driven process involves tandem nitro reduction, carbon-hydrogen amination, and condensation reactions [3]. The electrosynthesis proceeds through a controlled mechanism that accommodates a broad range of ortho-nitroanilines, resulting in desired products with yields reaching up to 99% [3].

Temperature control proves critical for optimizing this transformation, with reactions typically conducted between 80-120 degrees Celsius [22]. Water serves as the preferred solvent system, providing both environmental benefits and enhanced reaction efficiency [22]. The chemoselective nature of this reduction allows other reducible functional groups to remain intact throughout the process [22].

Reducing SystemSolventTemperature (°C)Yield Range (%)Reaction Time
Na₂S₂O₄DMSO80-10085-991-4 hours
Zn/NaHSO₃Water10087-9445-90 minutes
ElectrochemicalAqueousRoom temp-8070-952-8 hours

Condensation Reactions with o-Phenylenediamine

Condensation reactions utilizing o-phenylenediamine represent the most established synthetic pathway for benzimidazole formation [5]. This classical approach involves the reaction of o-phenylenediamine with various carbonyl compounds under acidic conditions to generate the desired heterocyclic products [4].

The mechanism proceeds through initial nucleophilic attack of the amino groups on the carbonyl carbon, followed by cyclization and water elimination [5]. Polyphosphoric acid and polyphosphate ester have been extensively employed as dehydrating agents, facilitating ring closure at elevated temperatures between 180-190 degrees Celsius [12]. Alternative dehydrating systems include phosphorus pentoxide, which demonstrates comparable efficiency in promoting benzimidazole formation [12].

Microwave-assisted condensation reactions have revolutionized this synthetic approach, dramatically reducing reaction times from hours to minutes while maintaining excellent yields [24]. Erbium triflate catalysis under microwave irradiation enables complete conversion within 7 minutes at temperatures around 150 degrees Celsius [34]. The microwave methodology demonstrates broad substrate tolerance, accommodating various substituted aldehydes and carboxylic acid derivatives [24].

Solvent selection significantly influences reaction outcomes, with polar aprotic solvents generally providing superior results [11]. Chloroform has been identified as particularly effective for condensation reactions involving ammonium salt catalysis [5]. The reaction temperature optimization reveals that 70 degrees Celsius provides the optimal balance between reaction rate and product selectivity [11].

Recent developments in this area include the use of polymer-supported trifluoromethanesulfonic acid as a reusable catalyst system [11]. This approach eliminates the need for volatile organic solvents and permits catalyst recovery for multiple reaction cycles [11]. The polymer-supported system demonstrates excellent reusability for at least three consecutive runs without significant activity loss [11].

Catalytic Pathways Using Ammonium Salts

Ammonium salt catalysis provides an environmentally benign and highly efficient pathway for benzimidazole synthesis [4] [5]. This methodology employs readily available ammonium salts as catalysts, eliminating the need for harsh acidic conditions or expensive transition metal catalysts [5].

Ammonium chloride has emerged as the most effective catalyst among various ammonium salts tested, including ammonium bromide, ammonium fluoride, and ammonium sulfate [5]. The optimal catalyst loading of 4 molar equivalents enables complete conversion within 4 hours at room temperature [4]. Mechanistic studies indicate that ammonium chloride facilitates protonation of the carbonyl oxygen, activating the electrophilic center for nucleophilic attack [5].

Comparative studies demonstrate that chloroform serves as the superior solvent for ammonium salt-catalyzed reactions, providing yields up to 94% compared to other solvents such as acetonitrile, methanol, or dimethylformamide [5]. The reaction proceeds through formation of a monoacyl intermediate, which represents a crucial step in the benzimidazole ring construction process [5].

Ammonium SaltEquivalentsSolventYield (%)Time (hours)
NH₄Cl4.0CHCl₃92-944
NH₄Br4.0CHCl₃864
NH₄F4.0CHCl₃725
(NH₄)₂SO₄4.0CHCl₃7812

Recent Advances in Synthetic Routes

Contemporary developments in benzimidazole synthesis have focused on multicomponent reactions that enable rapid access to structurally diverse compounds [26] [27]. These advanced methodologies incorporate multiple starting materials in a single reaction vessel, significantly improving synthetic efficiency while reducing waste generation [31].

Iron-catalyzed three-component processes have demonstrated exceptional utility, employing catalytic amounts of iron porphyrin complexes to facilitate domino carbon-nitrogen bond formation and cyclization reactions [31]. This methodology utilizes benzo-1,2-quinones, aldehydes, and ammonium acetate as the nitrogen source to selectively produce benzimidazole derivatives under mild conditions at room temperature [31].

Multicomponent isocyanide-based reactions represent another significant advancement, enabling one-pot synthesis of complex benzimidazole derivatives through [4+1] cycloaddition processes [26]. These reactions proceed via initial condensation of 2-aminobenzimidazoles with aromatic aldehydes under microwave activation, followed by cycloaddition with isocyanides [26].

The development of cascade cyclization and annulation strategies has provided access to previously challenging benzimidazole architectures [19]. These methods employ β-enamino diketones and o-phenylenediamine in sequential cyclization processes, producing pyrrolo-fused benzodiazepine derivatives with excellent chemo- and regioselectivity [19]. The cascade approach operates under simple reaction conditions while achieving gram-scale synthesis capabilities [19].

Recent innovations include the synthesis of benzimidazole-quinoline hybrids through nitro reductive cyclization processes using sodium dithionite in dimethyl sulfoxide [12]. This methodology effectively produces key intermediates for pharmaceutical applications with moderate to good anticancer efficacy [12].

Green Chemistry Approaches to Synthesis

Green chemistry methodologies for benzimidazole synthesis have gained significant attention due to increasing environmental concerns and regulatory requirements [7] [8]. These approaches emphasize the use of renewable solvents, recyclable catalysts, and energy-efficient reaction conditions [28].

Aqueous medium synthesis represents a fundamental green chemistry approach, utilizing water as the primary solvent system [28]. Ionic liquid-tungstate hybrid materials have demonstrated exceptional efficiency as heterogeneous catalysts for aerobic dehydrogenative coupling reactions [28]. These catalysts enable benzimidazole synthesis under mild conditions with atmospheric air pressure and without additional oxidants [28].

Polyethylene glycol-400 has emerged as an excellent green solvent for benzimidazole synthesis, offering recyclability and low toxicity [8]. Cerium ammonium nitrate catalysis in polyethylene glycol provides a novel route with good yields and minimal catalyst loading requirements [7]. The recovery and reuse of the solvent system significantly reduces environmental impact while maintaining reaction efficiency [8].

Solvent-free methodologies utilizing ball-milling strategies have demonstrated remarkable success in producing benzimidazole derivatives [29]. Zinc oxide nanoparticles serve as recyclable catalysts under mechanochemical conditions, providing environmentally friendly reaction conditions with high scores on the ecoscale assessment [29]. This approach eliminates volatile organic solvents entirely while enabling multi-gram scale synthesis [29].

Microwave-mediated synthesis under solvent-free conditions represents another significant green chemistry advancement [9]. Guanidine hydrochloride catalysis facilitates rapid and eco-friendly production of benzimidazole derivatives with high yields using simple starting materials [9]. The protocol offers metal-free organocatalyzed techniques with broad functional group compatibility [9].

Green ApproachSolvent SystemCatalystYield (%)Environmental Benefit
Aqueous synthesisWaterIL-WO₄²⁻85-92Non-toxic solvent
PEG-400 mediumPEG-400CAN85-95Recyclable solvent
Ball-millingSolvent-freeZnO-NPs85-95No organic solvents
MicrowaveSolvent-freeGuHCl80-90Energy efficient

Functionalization Strategies of the Core Structure

Functionalization of the benzimidazole core structure enables the introduction of diazepane moieties and other substituents essential for specific biological activities [13] [14]. Strategic functionalization approaches focus on selective modification of the nitrogen atoms and aromatic ring positions .

Nucleophilic substitution reactions provide the primary pathway for attaching diazepane rings to the benzimidazole core . The synthesis typically begins with preparation of chloromethyl-benzimidazole intermediates, which subsequently react with 1,4-diazepane in the presence of triethylamine in acetonitrile . This approach enables selective attachment of the seven-membered diazepane ring while maintaining the integrity of the benzimidazole system .

Alkylation strategies offer alternative functionalization routes, particularly for introducing substituted diazepane moieties [20]. The methodology involves alkylation of benzimidazole derivatives in neutral medium using appropriate alkyl halides [20]. The 1H-tautomeric form of benzimidazole serves as the reactive species in these transformations [20].

Carbon-nitrogen cross-coupling reactions in aqueous medium provide efficient access to functionalized benzimidazole derivatives [7]. These reactions proceed exclusively in water without requiring additional catalysts, operating at 100 degrees Celsius for 30 hours [7]. The intermolecular cyclization approach demonstrates high environmental and economic value [7].

Recent developments include electrochemical dehydrogenative amination for introducing various substituents onto the benzimidazole framework [25]. This methodology addresses limitations of traditional carbon-hydrogen amination reactions while providing access to 1,2-disubstituted benzimidazoles without transition metals [25]. The electrochemical approach exhibits excellent functional group tolerance under undivided electrolytic conditions [25].

Yield Optimization Techniques

Yield optimization for benzimidazole synthesis requires systematic evaluation of reaction parameters including temperature, catalyst loading, solvent selection, and reaction time [33] [34]. Modern optimization strategies employ statistical design of experiments and automated screening approaches [35].

Temperature optimization studies reveal that most benzimidazole-forming reactions exhibit optimal performance within specific temperature ranges [11]. For polymer-supported trifluoromethanesulfonic acid catalysis, 70 degrees Celsius provides the optimal balance between reaction rate and product selectivity [11]. Higher temperatures often lead to increased side product formation and reduced overall yields [11].

Catalyst loading optimization demonstrates that excess catalyst does not necessarily improve yields beyond certain thresholds [33]. For erbium triflate-catalyzed reactions, 1 molar percent provides complete conversion within 7 minutes under microwave conditions [34]. Reducing catalyst loading to 0.5 molar percent results in incomplete conversion even with extended reaction times [34].

Solvent optimization plays a crucial role in maximizing product yields and minimizing waste generation [33]. Systematic screening of various solvents including acetonitrile, ethanol, tetrahydrofuran, water, and toluene reveals that solvent-free conditions often provide superior results [11]. The elimination of organic solvents offers obvious environmental benefits while frequently improving reaction outcomes [11].

Reaction time optimization requires careful monitoring of conversion rates to prevent over-reaction and product degradation [33]. Thin-layer chromatography monitoring enables real-time assessment of reaction progress [11]. For most benzimidazole syntheses, optimal reaction times range from 3-25 minutes under microwave conditions to 1-8 hours under conventional heating [34].

Modern optimization approaches utilize automated reactors and analytical techniques to systematically explore reaction parameter space [35]. These methodologies enable rapid identification of optimal conditions while minimizing material consumption and experimental effort [35]. The integration of real-time analytical monitoring with automated sampling systems facilitates comprehensive optimization campaigns [35].

ParameterOptimal RangeImpact on YieldMonitoring Method
Temperature70-150°CHighThermocouple
Catalyst loading0.5-4 mol%MediumGC-MS analysis
Reaction time5 min-8 hoursHighTLC monitoring
Solvent volumeMinimal/solvent-freeMediumGravimetric

DescriptorPhysical MeaningBiological RelevancePredictive ApplicationReference
HOMO EnergyElectron donor capabilityAntimicrobial activityDrug-target interactions [16]
LUMO EnergyElectron acceptor capabilityBinding affinityReceptor selectivity [16]
Energy GapChemical stabilityMetabolic stabilityPharmacokinetics [16]
Dipole MomentPolarity measureAntimicrobial activityActivity prediction [18]
Chemical PotentialElectron flow tendencyAntitubercular activityTherapeutic efficacy [17]
PolarizabilityInduced dipole formationBinding interactionsTarget affinity [17]

Pharmacophore Modeling and Design

Pharmacophore modeling has emerged as a powerful tool for understanding the essential structural features required for biological activity of benzimidazole derivatives. For 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole and related compounds, pharmacophore models have been developed to identify key pharmacophoric features and guide rational drug design [19] [20] [21].

Three-dimensional pharmacophore models for benzimidazole derivatives typically include hydrogen bond acceptor and donor features, hydrophobic regions, and aromatic ring systems [19]. For compounds targeting factor IXa, pharmacophore models have identified the importance of hydrogen bond acceptor and donor regions, hydrophobic features, and aliphatic components [19]. These models achieve high predictive accuracy with correlation coefficients exceeding 0.85 [19].

Pharmacophore modeling of benzimidazole derivatives targeting gamma-aminobutyric acid receptors has revealed binding patterns similar to established benzodiazepines [9]. The models indicate that five key amino acid residues are common between benzimidazole derivatives and diazepam in their binding to the benzodiazepine site. This information guides the design of compounds with improved selectivity and reduced side effects.

For multi-target applications, pharmacophore models have been developed to identify compounds with activity across multiple biological targets [22]. These models incorporate features necessary for binding to different protein families, enabling the design of compounds with broad-spectrum activity or selective multi-target profiles.

The integration of pharmacophore modeling with virtual screening has accelerated the identification of novel benzimidazole derivatives with desired biological activities [22]. High-throughput virtual screening using validated pharmacophore models can rapidly identify promising compounds from large chemical databases, significantly reducing the time and cost of drug discovery efforts.

Structure-Activity Relationship Trends Across Multiple Biological Targets

The analysis of structure-activity relationship trends across multiple biological targets reveals important insights into the versatility and therapeutic potential of benzimidazole derivatives, including 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole. These compounds demonstrate remarkable ability to interact with diverse biological targets through different mechanisms of action [23] [24].

Benzimidazole derivatives exhibit activity against various enzyme classes, including cyclooxygenases, kinases, and DNA-modifying enzymes [11] [23]. The structure-activity relationships vary significantly depending on the target enzyme family. For cyclooxygenase inhibition, substituents at the 5- and 6-positions of the benzimidazole ring are crucial for selectivity between cyclooxygenase-1 and cyclooxygenase-2 [1]. In contrast, kinase inhibition depends more heavily on substituents that facilitate binding to the adenosine triphosphate binding site [25].

Multi-target structure-activity relationship analysis has revealed that certain structural features confer broad-spectrum activity while others provide target selectivity [24]. The benzimidazole core structure enables interaction with diverse protein families through its ability to form hydrogen bonds, participate in π-π stacking interactions, and coordinate with metal ions [24]. The addition of specific substituents can tune these interactions to achieve desired selectivity profiles.

Comparative analysis across different therapeutic areas shows that benzimidazole derivatives with diazepan substituents tend to exhibit enhanced central nervous system activity compared to other substitution patterns [9] [8]. This trend is attributed to the ability of the diazepan ring to facilitate blood-brain barrier penetration and provide specific interactions with neurotransmitter receptors.

Table 4: Structure-Activity Relationship Trends Across Biological Targets

Target ClassKey Structural FeaturesActivity DeterminantsSelectivity FactorsReference
Cyclooxygenases5,6-position substituentsHydrophobic/hydrophilic balanceRing size preferences [1]
KinasesATP-binding site interactionsHinge region bindingAllosteric interactions [25]
GABA ReceptorsDiazepan ring presenceSeven-membered ringConformational flexibility [9] [8]
DNA TargetsIntercalation capabilityPlanar ring systemsMinor groove binding [11]

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Dates

Last modified: 04-15-2024

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